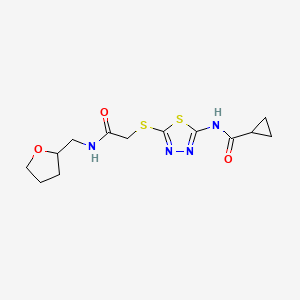![molecular formula C12H14FN3O B2821015 N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide CAS No. 1185716-08-8](/img/structure/B2821015.png)
N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide, commonly known as FPEI, is a chemical compound that has gained significant attention in the field of scientific research. FPEI is a white crystalline powder that is soluble in water and exhibits unique properties that make it an ideal candidate for various research applications. In
Wirkmechanismus
FPEI exerts its neuroprotective effects by activating the Nrf2-ARE pathway, a signaling pathway that regulates the expression of antioxidant and detoxifying enzymes. FPEI increases the expression of these enzymes, which in turn reduces oxidative stress and protects neurons from damage. FPEI has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
FPEI has been found to have a low toxicity profile and does not exhibit any significant adverse effects on the body. It has been shown to be well-tolerated in animal models and does not affect vital organs such as the liver and kidneys. FPEI has also been found to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of metabolic disorders such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FPEI is its ability to cross the blood-brain barrier, which makes it an ideal candidate for studying the effects of neuroprotective agents on the brain. FPEI is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, one limitation of FPEI is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on FPEI. One area of interest is the exploration of its potential in the treatment of neurodegenerative diseases. Further studies are needed to investigate the long-term effects of FPEI on cognitive function and memory retention. Additionally, the development of more efficient synthesis methods for FPEI may enhance its potential for use in various research applications. Finally, the investigation of FPEI's potential in the treatment of metabolic disorders such as diabetes warrants further exploration.
Conclusion:
In conclusion, FPEI is a promising compound with potential applications in the field of neuroscience. Its neuroprotective properties, ability to cross the blood-brain barrier, and low toxicity profile make it an ideal candidate for various research applications. Further studies are needed to fully elucidate its mechanism of action and explore its potential in the treatment of neurodegenerative diseases and metabolic disorders.
Synthesemethoden
The synthesis of FPEI involves the reaction between 4-fluorophenethylamine and 2-carboxy imidazole in the presence of a coupling reagent. The reaction proceeds through the formation of an amide bond between the amine and carboxylic acid groups, resulting in the formation of FPEI. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
FPEI has been extensively studied for its potential applications in the field of neuroscience. It has been found to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage. FPEI has also been shown to improve cognitive function and memory retention in animal models. In addition, it has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-8(9-2-4-10(13)5-3-9)16-12(17)11-14-6-7-15-11/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBZWKUDZLACLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=NCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820934.png)
![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2820935.png)
![1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2820936.png)


![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820940.png)

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2820945.png)

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2820948.png)


![2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B2820953.png)
